N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiolane ring with a sulfone group, an acetamide moiety, and a phenoxy group substituted with an isopropyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an electrophile.
Introduction of the Sulfone Group: Oxidation of the thiolane ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid results in the formation of the sulfone group.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.
Formation of the Acetamide Moiety: The acetamide group is typically introduced through an acylation reaction involving an acyl chloride or anhydride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and process intensification may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfides or thiols using reducing agents like lithium aluminum hydride.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol derivatives, alkyl halides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with similar compounds such as:
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(methyl)phenoxy]acetamide: Differing by the substituent on the phenoxy group.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(ethyl)phenoxy]acetamide: Featuring an ethyl group instead of an isopropyl group.
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[4-(tert-butyl)phenoxy]acetamide: Containing a tert-butyl group on the phenoxy moiety.
The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(2)12-3-5-14(6-4-12)20-9-15(17)16-13-7-8-21(18,19)10-13/h3-6,11,13H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUUCWYRRMZHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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